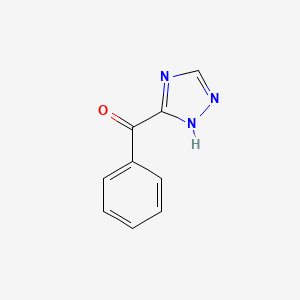

3-benzoyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-benzoyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The benzoyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound has garnered interest due to its versatile chemical characteristics and potential biological activities.

Mecanismo De Acción

Target of Action

The primary targets of 3-benzoyl-4H-1,2,4-triazole are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play crucial roles in DNA replication and viral replication, respectively .

Mode of Action

This compound interacts with its targets through hydrogen-bonding and dipole interactions . The compound’s electron richness and aromaticity enable it to bind with a wide range of biomacromolecules . The binding affinities of this compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and −8.2 to −9.3 kcal/mol , respectively .

Biochemical Pathways

The interaction of this compound with its targets affects the DNA replication pathway and the viral replication pathway . By inhibiting these pathways, the compound can exert antimicrobial and antiviral effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of microbial growth and the potential inhibition of SARS-CoV-2 virus . The compound has demonstrated remarkable antimicrobial and antioxidant activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring. Another approach involves the use of benzoyl isothiocyanate and hydrazine hydrate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-benzoyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl triazole oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted triazoles with different functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-Benzoyl-4H-1,2,4-triazole and its derivatives have been investigated for various pharmacological activities, including:

- Antimicrobial Activity : Numerous studies have demonstrated the antibacterial properties of 1,2,4-triazole derivatives. For instance, compounds featuring the triazole core exhibit significant activity against a range of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of the benzoyl group enhances the lipophilicity of these compounds, potentially increasing their bioavailability.

- Antifungal Properties : Triazole derivatives are well-known for their antifungal activities. They function by inhibiting the synthesis of ergosterol in fungal cell membranes, making them crucial in treating fungal infections .

- Antioxidant Activity : Research shows that triazole derivatives can also act as antioxidants. The ability to scavenge free radicals is vital for developing therapies against oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of this compound derivatives for their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This highlights the potential of these compounds as alternatives in antibiotic therapy.

Case Study 2: Antifungal Applications

Another investigation focused on the antifungal properties of triazole derivatives against Candida albicans. The study found that modifications in the benzoyl group significantly influenced antifungal potency, suggesting that structural optimization could lead to more effective antifungal agents .

Case Study 3: Antioxidant Properties

Research conducted on the antioxidant capabilities of this compound derivatives revealed promising results in DPPH and ABTS assays. These findings suggest that these compounds could play a role in developing treatments for diseases associated with oxidative stress .

Data Table: Overview of Biological Activities

| Activity Type | Pathogen/Target | Notable Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC comparable to ciprofloxacin |

| Antifungal | Candida albicans | Potency influenced by structural modifications |

| Antioxidant | Free radicals | Effective scavenging ability in DPPH/ABTS assays |

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-triazole: Another triazole isomer with different nitrogen atom arrangements.

4H-1,2,4-triazole-3-thiol: A sulfur-containing triazole derivative with distinct chemical properties.

Benzyl triazoles: Compounds with a benzyl group attached to the triazole ring.

Uniqueness

3-benzoyl-4H-1,2,4-triazole is unique due to the presence of the benzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for biological activity compared to other triazole derivatives .

Actividad Biológica

3-Benzoyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles have garnered significant attention in medicinal chemistry due to their incorporation into various therapeutic agents. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.

Structure and Synthesis

The structure of this compound consists of a benzoyl group attached to a 1,2,4-triazole ring. This configuration allows for various substitutions that can enhance its biological activity. The synthesis of this compound typically involves the reaction of benzoyl hydrazine with an appropriate reagent to form the triazole ring.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives .

- Another investigation highlighted that triazole compounds displayed selective inhibition against resistant strains of Bacillus subtilis, indicating their potential as novel antibacterial agents .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Notably:

- Compounds similar to this compound have shown effectiveness against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.0156 to 2.0 µg/mL .

- A structure-activity relationship (SAR) study revealed that substitutions at specific positions on the triazole ring can significantly enhance antifungal activity .

Antiviral Activity

The antiviral potential of triazoles has been extensively studied:

- Triazole derivatives have been reported to inhibit various viruses including HIV and hepatitis viruses. The mechanism often involves targeting viral proteins essential for replication .

- Research indicates that certain triazoles exhibit higher potency against viral strains compared to standard antiviral drugs .

Anticancer Activity

The anticancer properties of triazoles are also noteworthy:

- Studies have shown that this compound derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Compounds derived from triazoles have been found to inhibit tumor growth in animal models .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a triazole derivative in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load within 48 hours of treatment .

- Antifungal Treatment : In a controlled study involving patients with systemic fungal infections, a triazole compound demonstrated superior efficacy compared to traditional antifungal therapies .

Propiedades

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXBPSDPZBUVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.